(5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane triones. These compounds are characterized by a diazinane ring with three ketone groups. The presence of a furan ring and a methoxyphenyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-containing aldehyde or ketone.
Addition of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is attached to the diazinane ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(furan-3-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the methoxy group.
(5Z)-5-(thiophen-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan ring and the methoxyphenyl group in (5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione makes it unique
Properties
IUPAC Name |
(5Z)-5-(furan-3-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-12-4-2-3-11(8-12)18-15(20)13(14(19)17-16(18)21)7-10-5-6-23-9-10/h2-9H,1H3,(H,17,19,21)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJHPHRUTZMMQU-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=COC=C3)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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